molecular formula C8H9BrN2O B028633 3-Bromo-2-methylbenzhydrazide CAS No. 108485-07-0

3-Bromo-2-methylbenzhydrazide

Cat. No.: B028633
CAS No.: 108485-07-0
M. Wt: 229.07 g/mol
InChI Key: HAAKSCUEVFJSTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl fumarate is synthesized through the esterification of fumaric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The general reaction is as follows:

Fumaric Acid+2MethanolDimethyl Fumarate+Water\text{Fumaric Acid} + 2 \text{Methanol} \rightarrow \text{Dimethyl Fumarate} + \text{Water} Fumaric Acid+2Methanol→Dimethyl Fumarate+Water

Industrial Production Methods: In industrial settings, the production of dimethyl fumarate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Reactants: Fumaric acid and methanol.

    Catalyst: Sulfuric acid or another suitable acid catalyst.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures to increase the reaction rate.

    Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl fumarate undergoes several types of chemical reactions, including:

    Oxidation: Dimethyl fumarate can be oxidized to form fumaric acid.

    Reduction: It can be reduced to form succinic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used.

Major Products:

    Oxidation: Fumaric acid.

    Reduction: Succinic acid.

    Substitution: Various substituted fumarates depending on the nucleophile used.

Scientific Research Applications

Dimethyl fumarate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: It is studied for its effects on cellular pathways and its potential as an antioxidant.

    Medicine: Beyond its use in treating multiple sclerosis, dimethyl fumarate is also being researched for its potential in treating other autoimmune diseases and conditions involving oxidative stress.

    Industry: It is used as a plasticizer and as an additive in various industrial processes.

Mechanism of Action

The exact mechanism of action of dimethyl fumarate in multiple sclerosis is not fully understood. it is believed to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is activated in response to oxidative stress and leads to the upregulation of antioxidant response elements . Dimethyl fumarate is thought to degrade to its active metabolite, monomethyl fumarate, which then exerts its effects by modulating the immune response and reducing inflammation .

Comparison with Similar Compounds

    Glatiramer acetate (Copaxone): Another medication used to treat relapsing forms of multiple sclerosis. It is a combination of four amino acids and works by modulating the immune response.

    Ocrelizumab (Ocrevus): A CD20 monoclonal antibody that targets B-cells and reduces inflammation in multiple sclerosis patients.

    Monomethyl fumarate (Bafiertam): A bioequivalent alternative to dimethyl fumarate, used for the same indications.

Uniqueness of Tecfidera: Tecfidera is unique in its mechanism of action involving the Nrf2 pathway and its ability to modulate the immune response through its active metabolite, monomethyl fumarate . This sets it apart from other multiple sclerosis treatments that may target different pathways or immune cells.

Properties

IUPAC Name

3-bromo-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAKSCUEVFJSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391565
Record name 3-BROMO-2-METHYLBENZHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108485-07-0
Record name 3-BROMO-2-METHYLBENZHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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